molecular formula C9H12ClN3 B8559439 2-Chloro-n-cyclopentyl-4-pyrimidinamine

2-Chloro-n-cyclopentyl-4-pyrimidinamine

Cat. No.: B8559439
M. Wt: 197.66 g/mol
InChI Key: RAWKDZURTZRMEB-UHFFFAOYSA-N
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Description

2-Chloro-n-cyclopentyl-4-pyrimidinamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic disciplines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-cyclopentyl-4-pyrimidinamine typically involves the selective displacement of a chlorine atom at the 4-position of the pyrimidine ring. One common method involves the reaction of 2,4-dichloropyrimidine with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-cyclopentyl-4-pyrimidinamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile used in substitution reactions. For example, reacting this compound with an amine can yield a corresponding aminopyrimidine derivative .

Scientific Research Applications

2-Chloro-n-cyclopentyl-4-pyrimidinamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-n-cyclopentyl-4-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-n-cyclopentyl-4-pyrimidinamine is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the cyclopentyl group influences its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-N-cyclopentylpyrimidin-4-amine

InChI

InChI=1S/C9H12ClN3/c10-9-11-6-5-8(13-9)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,13)

InChI Key

RAWKDZURTZRMEB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2-Chloro-pyrimidin-4yl)-cyclopentyl-amine and (4-chloro-pyrimidin-2yl)-cyclopentyl-amine were synthesized from 2,4 dichloropyrimidine (1.0 g, 6.7 mmol), cyclopentylamine (860 mg, 10.1 mmol) and DIEA (3.5 mL, 20.2 mmol) following procedure P, method P2, using THF as solvent. The crude products were purified by silica gel chromatography eluting with DCM/ethyl acetate (9:1) to afford 2-Chloro-pyrimidin-4-yl)-cyclopentyl-amine (598 mg). LCMS m/z: 199 (M+1)+, and (4-chloro-pyrimidin-2-yl)-cyclopentyl-amine (285 mg). LCMS m/z: 199 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One

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